

An In-depth Technical Guide to tert-Butyl 1H-pyrazole-1-carboxylate

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Compound of Interest

Compound Name: *1-Boc-pyrazole*

Cat. No.: *B1340091*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl 1H-pyrazole-1-carboxylate, a key building block in synthetic organic chemistry and medicinal chemistry. It covers its chemical properties, synthesis, and applications, with a focus on its role in the development of pharmacologically active compounds.

Chemical Identity and Properties

- IUPAC Name: tert-butyl 1H-pyrazole-1-carboxylate

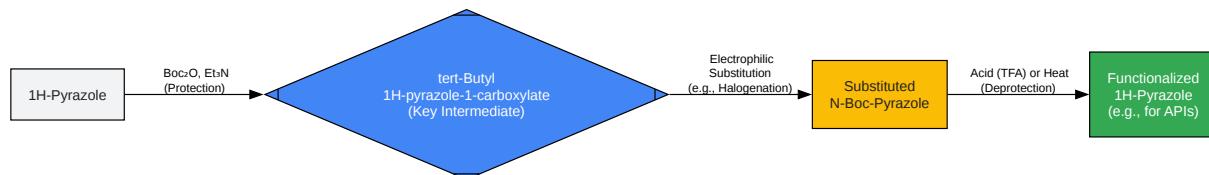
The structure consists of a pyrazole ring where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial as it enhances the stability of the pyrazole ring and allows for selective functionalization at other positions.

Table 1: Physical and Spectroscopic Data for tert-Butyl 1H-pyrazole-1-carboxylate and Derivatives[1]

Compound	Molecular Formula	Yield (%)	Melting Point (°C)	Boiling Point (°C @ 1.5 mbar)	1H NMR (400 MHz, DMSO-d6) δ (ppm)	13C NMR (100 MHz, DMSO-d6) δ (ppm)
tert-Butyl 1H-pyrazole-1-carboxylate	C ₈ H ₁₂ N ₂ O ₂	59	-	48	1.58 (s, 9H), 6.53 (dd, 1H), 7.80 (d, 1H), 8.26 (d, 1H)	27.9, 85.2, 109.5, 131.7, 144.4, 147.6
tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate	C ₈ H ₁₁ IN ₂ O ₂	78.5	82-84	-	1.57 (s, 9H), 6.76 (d, 1H), 8.16 (d, 1H)	27.9, 86.1, 104.6, 118.2, 133.6, 146.4
tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate	C ₈ H ₁₁ IN ₂ O ₂	78.5	72-74	-	1.57 (s, 9H), 7.89 (d, 1H), 8.46 (d, 1H)	27.9, 63.8, 86.0, 135.9, 146.4, 148.8
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate	C ₈ H ₁₁ BrN ₂ O ₂	80.4	33-35	-	1.58 (s, 9H), 6.72 (d, 1H), 8.30 (t, 1H)	27.8, 86.3, 112.6, 131.8, 134.1, 146.4
tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate	C ₈ H ₁₁ BrN ₂ O ₂	79.6	43-45	-	1.57 (s, 9H), 7.94 (d, 1H), 8.54 (d, 1H)	27.8, 86.1, 97.2, 131.7, 144.7, 146.5

Role in Synthetic Chemistry

The primary role of tert-Butyl 1H-pyrazole-1-carboxylate is as a protected intermediate for the synthesis of more complex pyrazole derivatives. The Boc group deactivates the N1 position, preventing unwanted side reactions and directing electrophilic substitution to the carbon atoms of the pyrazole ring. This strategy is fundamental in creating diverse molecular scaffolds for drug discovery.



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Role as a key protected intermediate in pyrazole synthesis.

Experimental Protocols

General Synthesis of N-Boc Protected Pyrazoles

This protocol outlines the general procedure for the N-protection of pyrazole derivatives using di-tert-butyl dicarbonate (Boc₂O).[1]

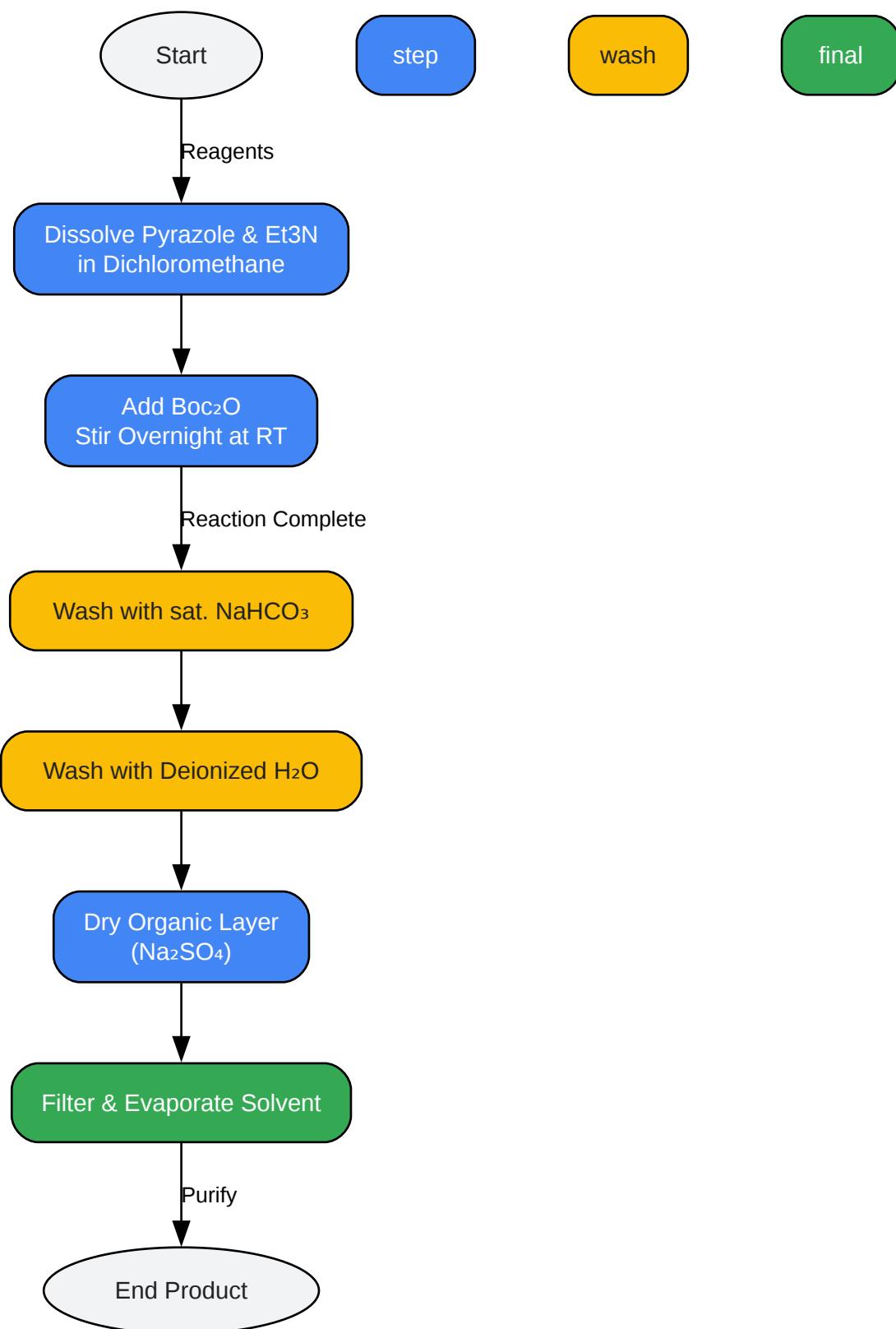
Materials:

- Pyrazole derivative (1 equivalent)
- Triethylamine (Et₃N) (1.5 equivalents)
- Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO₃) solution

- Deionized water (H_2O)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: Dissolve the pyrazole starting material (1 equiv.) and triethylamine (1.5 equiv.) in dichloromethane.
- Reagent Addition: Add di-tert-butyl dicarbonate (1.2 equiv.) to the solution at room temperature.
- Reaction: Allow the mixture to stir overnight at room temperature.
- Workup (Aqueous Wash): Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated NaHCO_3 solution and then with deionized H_2O .
- Drying: Dry the separated organic layer over anhydrous Na_2SO_4 .
- Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Further purification can be achieved by distillation or recrystallization.[\[1\]](#)

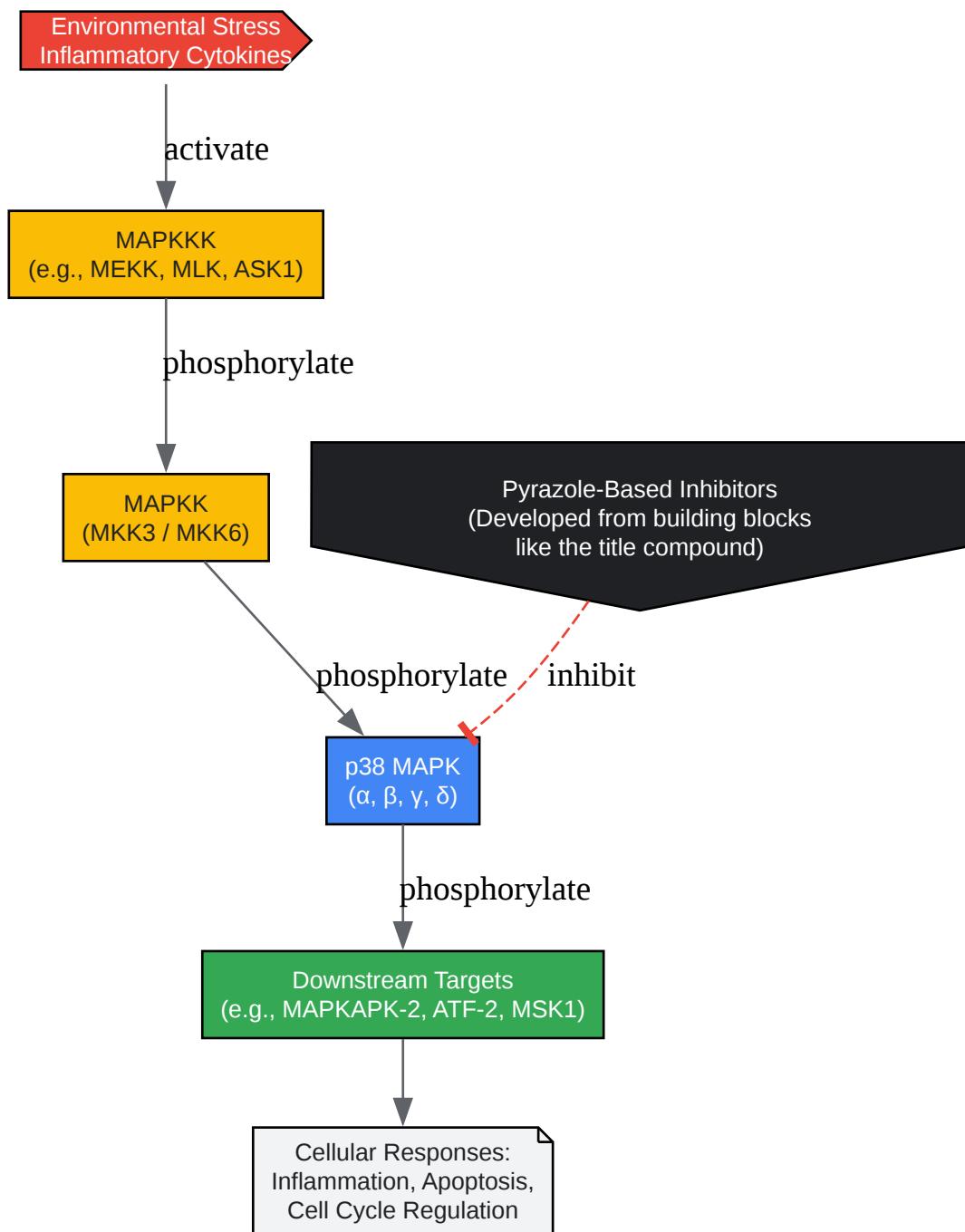
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General workflow for the synthesis of tert-Butyl 1H-pyrazole-1-carboxylate.

Application in Drug Discovery: Targeting Kinase Pathways

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as core structures for kinase inhibitors. These inhibitors are critical in oncology and inflammation research. One of the key pathways often targeted is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to a downstream cascade that influences inflammation, apoptosis, and cell differentiation.[\[3\]](#)[\[5\]](#) Dysregulation of this pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention. The synthesis of potent and selective p38 MAPK inhibitors often relies on functionalized heterocyclic cores, for which tert-Butyl 1H-pyrazole-1-carboxylate serves as an essential starting material.

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Simplified p38 MAPK signaling pathway and the role of pyrazole inhibitors.

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